3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of BMIBA-related compounds often involves the condensation of primary amines with carbonyl groups . The classical reaction for the synthesis of Schiff’s bases in an ethanolic solution and glacial acetic acid as a catalyst was followed in the synthesis of substituted sulfamethoxazole compounds .Molecular Structure Analysis
The molecular formula of BMIBA is C11H8BrNO3 . More detailed structural information can be found in databases like PubChem and ChemicalBook .Chemical Reactions Analysis
BMIBA-related compounds are often synthesized via copper (I) catalyzed one-pot reactions of various aromatic aldehydes . These reactions are typically regioselective, leading to the formation of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids .Physical And Chemical Properties Analysis
BMIBA has a molecular weight of 282.09 . Detailed physical and chemical properties such as melting point, boiling point, and density can be found in databases like PubChem and ChemicalBook .Scientific Research Applications
Synthesis and Biological Activity
Isoxazole derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. For example, novel derivatives of isoxazole that contain benzodioxane and peptide bonds have shown strong antioxidant activity and potential as antimicrobial agents through molecular docking with protein Sortase A (Pothuri, Machiraju, & Rao, 2020). This study underscores the versatility of isoxazole compounds in developing new therapeutic agents with significant biological activities.
Antiviral and Cytotoxic Activities
The antiviral and cytotoxic activities of isoxazole derivatives have been evaluated, with some compounds showing distinct antiviral activity against Herpes simplex and vaccinia viruses. This suggests the potential of these compounds in contributing to new treatments for viral infections (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Material Science Applications
In material science, isoxazole derivatives have been used to synthesize coordination polymers with interesting structural and functional properties. These compounds have been characterized by their luminescent and magnetic properties, indicating their potential applications in developing new materials with specific functionalities (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).
Chemical Synthesis and Optimization
The synthesis of isoxazole derivatives often involves optimizing reaction conditions to improve yields and product purity. Studies have focused on the condition optimization for the synthesis of specific benzoic acid derivatives, showcasing the importance of synthetic methodology in enhancing the efficiency of producing these compounds (Liu, Zhao, Yu, & Liu, 2020).
properties
IUPAC Name |
3-[5-(bromomethyl)-1,2-oxazol-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-6-9-5-10(13-16-9)7-2-1-3-8(4-7)11(14)15/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKVCESUUZGSLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258488 | |
Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromomethyl-isoxazol-3-yl)-benzoic acid | |
CAS RN |
1199773-62-0 | |
Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[5-(Bromomethyl)-3-isoxazolyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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